

# Confirming NOP Receptor Engagement of LY2940094 with PET Imaging: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Positron Emission Tomography (PET) imaging techniques used to confirm the engagement of LY2940094 with the Nociceptin/Orphanin FQ (NOP) receptor, also known as the opioid receptor-like 1 (ORL1). LY2940094 is a potent and selective antagonist of the NOP receptor with potential therapeutic applications in conditions such as depression and alcohol dependence.[1][2] Verifying its engagement with its target in the central nervous system is a critical step in its clinical development.

### **Quantitative Data Summary**

The following tables summarize the key quantitative data for LY2940094 and the PET radioligands used to measure its receptor occupancy.

Table 1: In Vitro Binding Affinity and Potency of LY2940094 for the NOP Receptor

| Parameter | Value    | Species | Reference |
|-----------|----------|---------|-----------|
| Ki        | 0.105 nM | Human   | [1][2]    |
| Kb        | 0.166 nM | Human   | [1][2]    |



Ki: Inhibitory constant, a measure of binding affinity. Kb: Antagonist dissociation constant, a measure of antagonist potency.

Table 2: In Vivo NOP Receptor Occupancy of LY2940094 in Humans Measured by PET with [11C]NOP-1A[3]

| Oral Dose (mg) | Mean Plasma Concentration (ng/mL) at ~2.5h post- dose | Mean Receptor<br>Occupancy<br>(%) at ~2.5h<br>post-dose | Mean Plasma<br>Concentration<br>(ng/mL) at<br>~26.5h post-<br>dose | Mean Receptor<br>Occupancy<br>(%) at ~26.5h<br>post-dose |
|----------------|-------------------------------------------------------|---------------------------------------------------------|--------------------------------------------------------------------|----------------------------------------------------------|
| 4              | 7.93                                                  | 73                                                      | 1.17                                                               | 28                                                       |
| 10             | 22.8                                                  | 88                                                      | 3.31                                                               | 53                                                       |
| 20             | 49.9                                                  | 94                                                      | 6.84                                                               | 70                                                       |
| 40             | 102                                                   | 97                                                      | 14.1                                                               | 82                                                       |

EC50 (plasma concentration at 50% maximal receptor occupancy) for LY2940094 in humans was determined to be between 2.94 and 3.46 ng/mL across different brain regions.[3]

## **Comparison of NOP Receptor PET Radioligands**

The primary radioligand used to quantify LY2940094 NOP receptor occupancy is [11C]NOP-1A. An alternative radiotracer, [18F]MK-0911, has also been developed and evaluated for imaging the NOP receptor.

Table 3: Comparison of [11C]NOP-1A and [18F]MK-0911 for NOP Receptor PET Imaging



| Feature                       | [11C]NOP-1A                                  | [18F]MK-0911                                                  | Reference |
|-------------------------------|----------------------------------------------|---------------------------------------------------------------|-----------|
| Radionuclide                  | Carbon-11                                    | Fluorine-18                                                   | -         |
| Half-life                     | 20.4 minutes                                 | 109.8 minutes                                                 | -         |
| Affinity (Ki)                 | 0.15 nM                                      | High affinity (specific value not available in searched docs) | [4]       |
| Selectivity                   | High selectivity over other opioid receptors | High selectivity for ORL1                                     | [5][6]    |
| Test-Retest Variability of VT | ~12% in large brain regions                  | ~3% across brain regions                                      | [6][7]    |
| Use in Humans                 | Yes                                          | Yes                                                           | [6][8]    |

VT: Total distribution volume, a measure of radioligand binding.

# Experimental Protocols PET Imaging of LY2940094 NOP Receptor Occupancy with [11C]NOP-1A

A study in healthy human subjects utilized a bolus plus constant infusion tracer protocol with [11C]NOP-1A to determine NOP receptor occupancy after single oral doses of LY2940094.[3]

- Radioligand: [11C]NOP-1A, a selective NOP receptor antagonist.
- Subject Population: Healthy human volunteers.
- Dosing: Single oral doses of LY2940094 (4, 10, 20, or 40 mg).
- Imaging Timepoints: PET scans were performed at approximately 2.5 hours and 26.5 hours after LY2940094 administration.
- PET Scan Duration: 2 hours.[8]



- Blood Sampling: Serial arterial blood samples were drawn to measure the concentration of the parent radioligand.[8]
- Data Analysis: Receptor occupancy (RO) was calculated from the change in the regional total distribution volume (VT) of [11C]NOP-1A between baseline and post-drug conditions.
   The relationship between plasma concentration of LY2940094 and NOP receptor occupancy was modeled using a simple Emax relationship.[3]

### PET Imaging with [18F]MK-0911

Studies in both rhesus monkeys and humans have been conducted to evaluate [18F]MK-0911.

- Radioligand: [18F]MK-0911, a selective, high-affinity ORL1 antagonist.[6]
- Subject Population: Rhesus monkeys and healthy human volunteers.[6]
- Imaging Protocol: Baseline and blocking PET scans were performed. In blocking studies, a non-radioactive ORL1 antagonist was administered before the tracer.[6]
- Data Analysis: The test-retest variability of the total distribution volume (VT) was determined to assess the reproducibility of the measurement.[6]

# Visualizations NOP Receptor Signaling Pathway





Click to download full resolution via product page

Caption: NOP Receptor Signaling Pathway and the Action of LY2940094.

## **Experimental Workflow for PET Receptor Occupancy Study**





Click to download full resolution via product page

Caption: Workflow for a PET Receptor Occupancy Study of LY2940094.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. medchemexpress.com [medchemexpress.com]
- 2. A novel, orally-bioavailable nociceptin receptor antagonist, LY2940094, reduces ethanol self-administration and ethanol-seeking in animal models PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Brain and whole-body imaging in rhesus monkeys of 11C-NOP-1A, a promising PET radioligand for nociceptin/orphanin FQ peptide receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preclinical findings predicting efficacy and side-effect profile of LY2940094, an antagonist of nociceptin receptors PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of [18F]MK-0911, a positron emission tomography (PET) tracer for opioid receptor-like 1 (ORL1), in rhesus monkey and human PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Retest imaging of [11C]NOP-1A binding to nociceptin/orphanin FQ peptide (NOP) receptors in brain of healthy humans PMC [pmc.ncbi.nlm.nih.gov]
- 8. Brain and Whole-Body Imaging of Nociceptin/Orphanin FQ Peptide Receptor in Humans Using the PET Ligand 11C-NOP-1A PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Confirming NOP Receptor Engagement of LY2940094 with PET Imaging: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b608729#confirming-nop-receptor-engagement-of-ly2940094-with-pet-imaging]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com